Metralindole hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Metralindole hydrochloride, also known as Inkazan, primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting this enzyme, Metralindole can increase the levels of these neurotransmitters in the brain .
Mode of Action
Metralindole functions as a reversible inhibitor of MAO-A The result is an increase in the levels of neurotransmitters in the brain, which can help to alleviate symptoms of depression .
Biochemical Pathways
As a mao-a inhibitor, it is likely to impact the metabolic pathways of several neurotransmitters including serotonin, norepinephrine, and dopamine .
Result of Action
The primary result of Metralindole’s action is an increase in the levels of certain neurotransmitters in the brain. This can lead to improved mood and reduced symptoms of depression .
Action Environment
Like all drugs, factors such as diet, other medications, and overall health can potentially impact its effectiveness .
Biochemical Analysis
Biochemical Properties
Metralindole hydrochloride interacts with monoamine oxidase A, functioning as a reversible inhibitor . This interaction is crucial for its potential antidepressant activity .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of monoamine oxidase A . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to monoamine oxidase A, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and other cellular processes .
Preparation Methods
The synthesis of metralindole hydrochloride involves several steps, starting from the appropriate indole derivatives. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to create the functionalized indole unit . This method involves the use of ortho-disubstituted arene precursors and can be further divided into transition-metal catalysis and classical methods . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Metralindole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Metralindole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of indole derivatives and their reactions.
Biology: It is investigated for its potential effects on monoamine oxidase A and its role in neurotransmitter regulation.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Metralindole hydrochloride is similar to other reversible inhibitors of monoamine oxidase A, such as pirlindole and tetrindole . it is unique in its specific structure and pharmacological profile. Unlike some other inhibitors, this compound has been specifically investigated for its potential antidepressant activity in Russia .
Similar Compounds
Pirlindole: Another reversible inhibitor of monoamine oxidase A with similar pharmacological properties.
Tetrindole: A compound with a similar mechanism of action but different structural features.
This compound stands out due to its unique combination of chemical structure, pharmacological activity, and potential therapeutic applications.
Properties
IUPAC Name |
12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVSZWEVNAKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54188-38-4 (Parent) | |
Record name | Metralindole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90202016 | |
Record name | Metralindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53734-79-5 | |
Record name | 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53734-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metralindole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metralindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRALINDOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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